methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a bromophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed:
Oxidation: 4-(4-bromophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 4-(4-bromophenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific molecular targets, while the pyrrole ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
- Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
- Methyl 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
- Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
Comparison: Methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electron-withdrawing capability can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYXPFSFGTVJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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